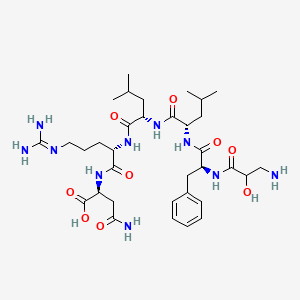

H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es verwendet Isoserin anstelle von Serin als erste Aminosäure und ist in der Lage, Blutplättchen zu aktivieren . Diese Verbindung wird hauptsächlich für Forschungszwecke verwendet und hat in verschiedenen wissenschaftlichen Anwendungen ein erhebliches Potenzial gezeigt.

Herstellungsmethoden

Iso-TRAP-6 wird durch eine Reihe von Peptidsynthesereaktionen synthetisiert. Das Verfahren beinhaltet die Verwendung von Isoserin anstelle von Serin als erste Aminosäure in der Sequenz. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Festphasenpeptidsynthese (SPPS): Diese Methode beinhaltet die schrittweise Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einen festen Träger gebunden ist.

Spaltung und Entschützung: Das Peptid wird vom festen Träger abgespalten und entschützt, um das Endprodukt zu erhalten.

Wirkmechanismus

Target of Action

The primary target of iso-TRAP-6 is the thrombin receptor . This receptor, also known as Proteinase Activated Receptor 1 (PAR-1) , plays a crucial role in the activation of platelets .

Mode of Action

Iso-TRAP-6 interacts with its target, the thrombin receptor, to activate platelets . It’s important to note that iso-trap-6 has only 15-20% of the platelet aggregating activity of sfllrn , a hexapeptide that also activates the thrombin receptor.

Biochemical Pathways

The activation of the thrombin receptor by iso-TRAP-6 triggers a cascade of biochemical reactions that lead to platelet aggregation . This is part of the body’s natural response to injury, helping to form blood clots and prevent excessive bleeding.

Pharmacokinetics

It’s known that iso-trap-6 significantly resists degradation by aminopeptidase m and is much more stable in plasma and serum . This suggests that iso-TRAP-6 may have a longer half-life and potentially greater bioavailability than other thrombin receptor activators.

Result of Action

The activation of the thrombin receptor by iso-TRAP-6 leads to platelet aggregation . This can help to form blood clots and prevent excessive bleeding. As iso-trap-6 has only 15-20% of the platelet aggregating activity of sfllrn , the effects may be less pronounced.

Vorbereitungsmethoden

Iso-TRAP-6 is synthesized through a series of peptide synthesis reactions. The process involves the use of isoserine instead of serine as the first amino acid in the sequence. The synthetic route typically includes the following steps:

Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Cleavage and deprotection: The peptide is cleaved from the solid support and deprotected to yield the final product.

Analyse Chemischer Reaktionen

Iso-TRAP-6 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Iso-TRAP-6 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, die zu reduzierten Formen führen.

Substitution: Iso-TRAP-6 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Iso-TRAP-6 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Iso-TRAP-6 wird als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation verwendet.

Wirkmechanismus

Iso-TRAP-6 übt seine Wirkungen aus, indem es den PAR-1-Rezeptor auf der Oberfläche von Blutplättchen aktiviert. Diese Aktivierung löst eine Kaskade intrazellulärer Signalwege aus, die zur Aggregation von Blutplättchen und anderen zellulären Reaktionen führt . Die beteiligten molekularen Ziele und Pfade umfassen die Aktivierung von G-Proteinen und anschließende Signalisierungsereignisse, die zur Umlagerung und Bündelung von Zielmolekülen innerhalb von Blutplättchen führen .

Wissenschaftliche Forschungsanwendungen

Iso-TRAP-6 has a wide range of scientific research applications, including:

Chemistry: Iso-TRAP-6 is used as a model compound for studying peptide synthesis and modification.

Vergleich Mit ähnlichen Verbindungen

Iso-TRAP-6 ähnelt anderen PAR-1-Agonisten wie TRAP-6. Es ist insofern einzigartig, als es Isoserin anstelle von Serin als erste Aminosäure verwendet, was möglicherweise unterschiedliche Eigenschaften und Aktivitäten verleiht . Weitere ähnliche Verbindungen sind:

Eigenschaften

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(3-amino-2-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56N10O9/c1-18(2)13-22(29(48)40-21(11-8-12-39-34(37)38)28(47)44-25(33(52)53)16-27(36)46)41-30(49)23(14-19(3)4)42-31(50)24(43-32(51)26(45)17-35)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,48)(H,41,49)(H,42,50)(H,43,51)(H,44,47)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJYQAMJNGSSQH-BKJSQPKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N10O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.